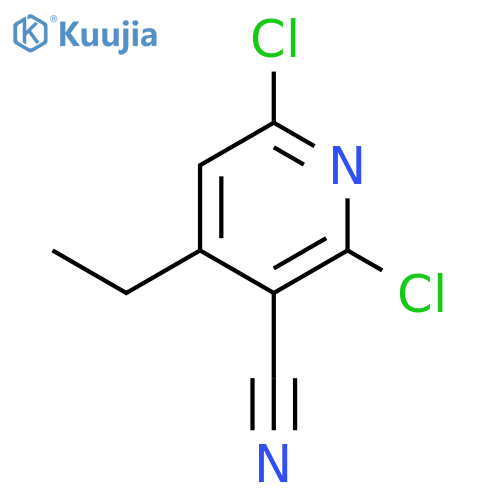

Cas no 52338-11-1 (2,6-Dichloro-4-ethylnicotinonitrile)

52338-11-1 structure

商品名:2,6-Dichloro-4-ethylnicotinonitrile

2,6-Dichloro-4-ethylnicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 2,6-Dichloro-4-ethylnicotinonitrile

- 2,6-dichloro-4-ethylpyridine-3-carbonitrile

- 3-Pyridinecarbonitrile, 2,6-dichloro-4-ethyl-

- AK126938

- CTK1G2855

- KB-226111

- DTXSID30613480

- 52338-11-1

- SCHEMBL11723001

- DB-329682

-

- インチ: InChI=1S/C8H6Cl2N2/c1-2-5-3-7(9)12-8(10)6(5)4-11/h3H,2H2,1H3

- InChIKey: DFWAILJEAWUIEO-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC(=NC(=C1C#N)Cl)Cl

計算された属性

- せいみつぶんしりょう: 199.99098

- どういたいしつりょう: 199.9908036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 36.7Ų

じっけんとくせい

- PSA: 36.68

2,6-Dichloro-4-ethylnicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737355-1g |

2,6-Dichloro-4-ethylnicotinonitrile |

52338-11-1 | 98% | 1g |

¥6154.00 | 2024-05-10 | |

| Chemenu | CM177454-1g |

2,6-dichloro-4-ethylnicotinonitrile |

52338-11-1 | 95% | 1g |

$729 | 2021-08-05 | |

| Chemenu | CM177454-1g |

2,6-dichloro-4-ethylnicotinonitrile |

52338-11-1 | 95% | 1g |

$729 | 2022-06-11 | |

| Alichem | A029206217-1g |

2,6-Dichloro-4-ethylnicotinonitrile |

52338-11-1 | 95% | 1g |

$678.24 | 2023-09-01 |

2,6-Dichloro-4-ethylnicotinonitrile 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

52338-11-1 (2,6-Dichloro-4-ethylnicotinonitrile) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2230780-65-9(IL-17A antagonist 3)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量